2-((4-Bromobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate
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Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate is a useful research compound. Its molecular formula is C18H18BrNO5 and its molecular weight is 408.248. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
A significant application of compounds related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate is in photodynamic therapy for cancer treatment. The synthesis and characterization of zinc phthalocyanine compounds substituted with benzylidene amino benzenesulfonamide derivatives, such as (E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, have been reported. These compounds exhibit significant properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. Such features are crucial for Type II mechanisms in photodynamic therapy, offering potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Anti-Cancer Drugs
Compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which are structurally related to the specified compound, serve as key intermediates in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells (Sheng-li, 2004).
Catalytic Performance in Organic Synthesis
Research has also focused on the synthesis and characterization of novel mixed-ligand Cu(II) Schiff base complexes, with ligands structurally akin to this compound. These complexes demonstrate catalytic activities in electrophilic reactions, useful for synthesizing organic compounds like 2-amino-4H-pyrans and tetrahydro-4H-chromenes (Ebrahimipour et al., 2018).
Antioxidant Activity
Another area of research involves the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes by palladium-catalyzed Buchwald-Hartwig cross-coupling. These compounds, related to the query compound, have been evaluated for antioxidant properties using several methods, indicating potential use in therapeutic applications (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-23-15-5-3-4-14(17(15)24-2)18(22)25-11-16(21)20-10-12-6-8-13(19)9-7-12/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPGBNOHNAWME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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